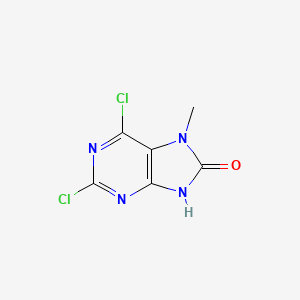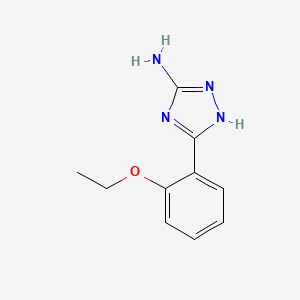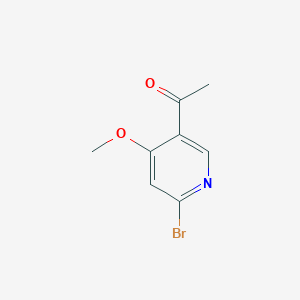
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, along with a chloro and fluoro substituent on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoropyridine.
Reaction with Trifluoroacetic Anhydride: The pyridine derivative is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. This reaction introduces the trifluoromethyl group to the ethanone moiety.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. Fluorinated pyridines are known to exhibit various pharmacological properties, and this compound is no exception.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often have improved metabolic stability and bioavailability.
Industry: It is used in the development of agrochemicals and specialty chemicals. The presence of fluorine atoms can enhance the efficacy and environmental stability of these products.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other fluorinated pyridine derivatives, such as:
4-Chloro-2-fluoropyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the pyridine ring, resulting in different chemical properties and reactivity.
4-Chloro-3-fluorobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C7H2ClF4NO |
|---|---|
Molekulargewicht |
227.54 g/mol |
IUPAC-Name |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-3-1-2-13-6(9)4(3)5(14)7(10,11)12/h1-2H |
InChI-Schlüssel |
JFHPUANMFJUOFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)C(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)


![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)

![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)





